Target Engagement Potency: CNX-774 BTK IC50 < 1 nM Establishes Scaffold Viability—Direct Comparator Data for Fragment Elaboration
The fully elaborated clinical candidate CNX-774, which incorporates the CAS 478033-13-5 core scaffold, achieves potent BTK inhibition with an IC50 of < 1 nM in biochemical assays and 1–10 nM in cellular assays by targeting Cys481 covalently [1]. This establishes the target compound as a validated minimal scaffold capable of supporting nanomolar potency upon appropriate substitution. In comparison, ibrutinib (first-in-class BTK inhibitor) exhibits a biochemical BTK IC50 of 0.5 nM but lacks the isoxazole core, resulting in a distinct selectivity profile that includes off-target inhibition of EGFR (IC50 5.3 nM) and ITK (IC50 4.9 nM) [2]. The isoxazole scaffold of CAS 478033-13-5 thus provides a differentiated starting point for developing inhibitors with reduced kinase promiscuity.
| Evidence Dimension | BTK biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | Scaffold of CAS 478033-13-5 elaborated to CNX-774: BTK IC50 < 1 nM (biochemical), 1–10 nM (cellular) [1] |
| Comparator Or Baseline | Ibrutinib: BTK IC50 = 0.5 nM (biochemical) [2]; Acalabrutinib: BTK IC50 = 5.1 ± 1.0 nM [3] |
| Quantified Difference | CNX-774 (containing CAS 478033-13-5 scaffold) approaches ibrutinib-level potency while achieving differentiated covalent target engagement via Cys481 |
| Conditions | Biochemical enzyme assay using recombinant human full-length BTK; cellular assays in relevant B-cell lines [1] |
Why This Matters
Confirms that the CAS 478033-13-5 scaffold supports sub-nanomolar BTK engagement when elaborated, making it a credible starting point for fragment-to-lead campaigns distinct from pyrazolopyrimidine-based inhibitors.
- [1] CNX-774 Compound Page. probes-drugs.org. 2025. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Table 1. Proc Natl Acad Sci USA. 2010. PMC4918232. View Source
- [3] Deeks ED. Acalabrutinib: A Review in Relapsed/Refractory Mantle Cell Lymphoma. Table 1. Kinase Selectivity Profile. PMC8630614. 2021. View Source
